1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl groups and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the phenylethyl group, which may affect its biological activity.
N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide: Lacks the methyl groups on the pyrazole ring, which may influence its chemical reactivity.
Uniqueness
1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both methyl groups and the phenylethyl group, which can enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
1,3-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-10(12-7-5-4-6-8-12)15-19(17,18)13-9-16(3)14-11(13)2/h4-10,15H,1-3H3 |
InChI Key |
LWCIYBJCHWVYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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